8-Amino-1-naphthalenesulfonic acid
Overview
Description
8-Amino-1-naphthalenesulfonic acid (ANS) is an important dye used to study the intermediate states in the folding/unfolding pathways of proteins. It is also useful to check the conformational changes involved with the aggregation of proteins .
Molecular Structure Analysis
The molecular formula of ANS is H2NC10H6SO3H . It has a molecular weight of 223.25 . The SMILES string representation of its structure is Nc1cccc2cccc(c12)S(O)(=O)=O .Physical And Chemical Properties Analysis
ANS is a solid at room temperature . It has a melting point of >350 °C . It is soluble in DMF at 50 mg/mL .Scientific Research Applications
Spectral Properties and Biological Systems
8-Amino-1-naphthalenesulfonic acid and its derivatives have been a focal point in biological system studies due to their environmentally sensitive fluorescent nature and propensity to bind to hydrophobic protein pockets. Microwave-assisted copper(0)-catalyzed Ullmann coupling conditions have been developed to synthesize ANS derivatives with unique fluorescence properties, enhancing their utility in biological research (Wang, Faber, & Georg, 2019).
Protein Binding Sites
ANS is widely used as a probe for locating binding sites on proteins, exemplified by studies on tear lipocalin (TL). These studies utilize steady-state and time-resolved fluorescence to characterize binding sites, providing insights into the interactions at both internal and external binding sites of proteins (Gasymov, Abduragimov, & Glasgow, 2007).
Zwitterionic Hydrate Structure Analysis
The structure of 8-amino-2-naphthalenesulfonic acid monohydrate has been analyzed, showing the presence of a sulfonate–aminium group zwitterion. This structure forms intermolecular hydrogen-bonding interactions, providing insights into molecular arrangements in crystallography (Smith, Wermuth, & Young, 2009).
Wastewater Treatment
In chemical industries, particularly dye synthesis, 8-Amino-1-naphthalenesulfonic acid derivatives are crucial. Their presence in wastewater has led to the development of treatment methods, such as ferrous ion-peroxide oxidation combined with coagulation, enhancing the biodegradability and removal of these compounds (Zhu, Yang, & Wang, 1996).
Environmental Pollution Monitoring
The compound's derivatives are used in environmental pollution monitoring. Solid-phase extraction and ion-pair chromatography have been employed for detecting benzene- and naphthalenesulfonates in industrial wastewaters, essential for environmental assessments and pollution control (Alonso, Castillo, & Barceló, 1999).
Protein Kinase Inhibitors
Naphthalenesulfonamides, which include derivatives of 8-Amino-1-naphthalenesulfonic acid, have been studied as potent inhibitors of various protein kinases. This research contributes to our understanding of molecular interactions in cellular processes and potential therapeutic applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Safety And Hazards
Future Directions
ANS has been used to detect protein aggregation and protein denaturation . Recently, these fluorophores have been useful in studying protein aggregation in neurodegenerative diseases like Alzheimer’s and prion diseases . The molecular mechanism of ANS–protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective .
properties
IUPAC Name |
8-aminonaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJJLCDCWVZEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058881 | |
Record name | 1-Naphthalenesulfonic acid, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-1-naphthalenesulfonic acid | |
CAS RN |
82-75-7 | |
Record name | Peri acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylamine-8-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | peri Acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenesulfonic acid, 8-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-aminonaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHYLAMINE-8-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D93Y3MXV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.